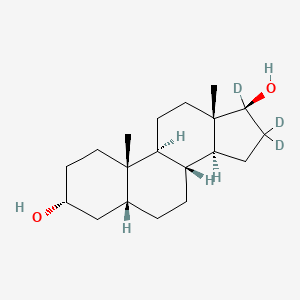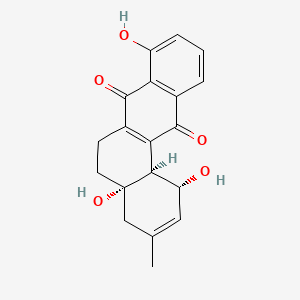
Miaosporone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Miaosporone A is an angucyclic quinone that exhibits significant biological activities. It is known for its antimalarial activity against Plasmodium falciparum K1 and antibacterial activity against Mycobacterium tuberculosis. Additionally, this compound displays cytotoxic activities against both cancerous (MCF-7 and NCI-H187) and nonmalignant (Vero) cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Miaosporone A is typically isolated from the terrestrial actinomycete Actinomadura miaoliensis. The isolation process involves culturing the actinomycete, followed by extraction and purification using chromatographic techniques.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: Miaosporone A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its hydroquinone form.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the this compound structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Miaosporone A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying quinone chemistry and its derivatives.
Biology: Investigated for its biological activities, including antimalarial, antibacterial, and cytotoxic properties.
Medicine: Explored as a potential therapeutic agent for treating malaria, tuberculosis, and certain cancers.
Wirkmechanismus
Miaosporone A exerts its effects through multiple mechanisms:
Antimalarial Activity: Inhibits the growth of Plasmodium falciparum by interfering with its metabolic pathways.
Antibacterial Activity: Disrupts the cell wall synthesis of Mycobacterium tuberculosis, leading to bacterial cell death.
Cytotoxic Activity: Induces apoptosis in cancer cells by generating reactive oxygen species and disrupting mitochondrial function
Vergleich Mit ähnlichen Verbindungen
Miaosporone A is part of a family of angucyclic quinones, which includes compounds such as:
Miaosporone B to H: These compounds share similar structures and biological activities but differ in their specific functional groups and potency.
8-Hydroxy-3-methylbenz[a]anthraquinone: Another angucyclic quinone with similar antibacterial and cytotoxic properties.
Tetrangulol: Exhibits similar biological activities but with different structural features
This compound stands out due to its potent antimalarial and antibacterial activities, making it a unique and valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C19H18O5 |
|---|---|
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
(1R,4aS,12bS)-1,4a,8-trihydroxy-3-methyl-4,5,6,12b-tetrahydro-1H-benzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C19H18O5/c1-9-7-13(21)16-15-11(5-6-19(16,24)8-9)17(22)14-10(18(15)23)3-2-4-12(14)20/h2-4,7,13,16,20-21,24H,5-6,8H2,1H3/t13-,16-,19+/m1/s1 |
InChI-Schlüssel |
IDOWIDKROXUFMT-NRXGSXMXSA-N |
Isomerische SMILES |
CC1=C[C@H]([C@@H]2C3=C(CC[C@@]2(C1)O)C(=O)C4=C(C3=O)C=CC=C4O)O |
Kanonische SMILES |
CC1=CC(C2C3=C(CCC2(C1)O)C(=O)C4=C(C3=O)C=CC=C4O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12412450.png)

![[2-methoxy-4-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] N-methyl-N-[2-[methyl-[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]ethyl]carbamate](/img/structure/B12412457.png)

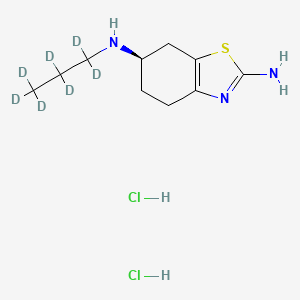


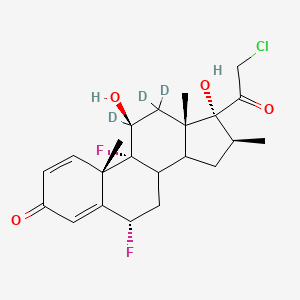

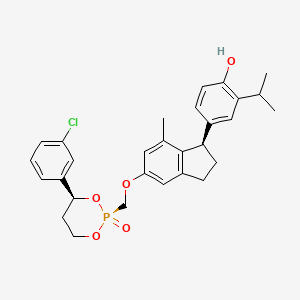
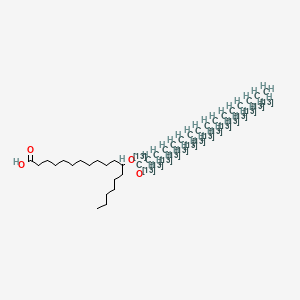

![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(11,11,12,12-tetradeuteriohexadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12412520.png)
